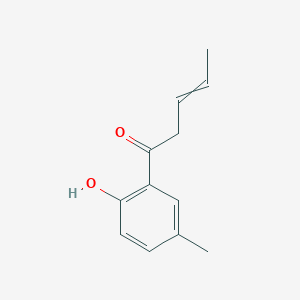
1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one is an organic compound with the molecular formula C12H14O2 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, along with a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction between 2-hydroxy-5-methylbenzaldehyde and pent-3-en-2-one in the presence of a base such as sodium hydroxide can yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)pentan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione
- 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one
- 2-Hydroxy-5-methylacetophenone
Uniqueness
1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one is unique due to its specific structure, which combines a hydroxy group, a methyl group, and a pentenone chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its reactivity and potential biological activities set it apart from similar compounds, offering unique opportunities for scientific exploration.
Properties
CAS No. |
497097-12-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)pent-3-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h3-4,6-8,14H,5H2,1-2H3 |
InChI Key |
VBSJTZRTGSUXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















